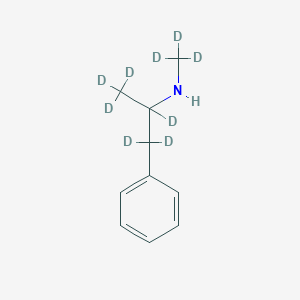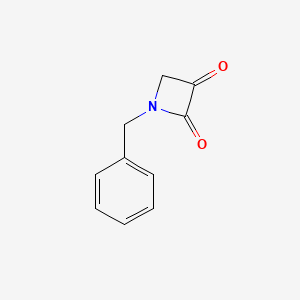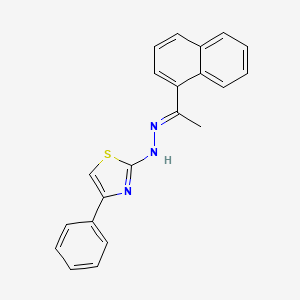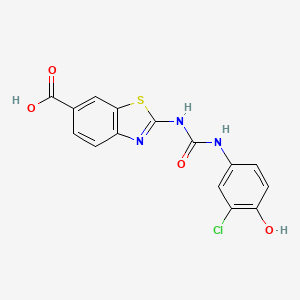
17|A-Hsd10-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17|A-Hsd10-IN-2 is a compound that targets the enzyme 17-beta-hydroxysteroid dehydrogenase type 10 (17β-HSD10). This enzyme plays a crucial role in various metabolic pathways, including the metabolism of neurosteroids, sex steroids, and branched-chain fatty acids. It is also involved in mitochondrial tRNA maturation and is a component of the mitochondrial ribonuclease P complex .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17|A-Hsd10-IN-2 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
17|A-Hsd10-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols .
Applications De Recherche Scientifique
17|A-Hsd10-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of 17β-HSD10 and its role in metabolic pathways.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mécanisme D'action
17|A-Hsd10-IN-2 exerts its effects by inhibiting the enzymatic activity of 17β-HSD10. This inhibition disrupts the metabolism of neurosteroids and sex steroids, leading to alterations in mitochondrial function and cellular metabolism. The compound binds to the active site of the enzyme, preventing the conversion of substrates and thereby modulating various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Frentizole: An inhibitor of 17β-HSD10 with potential therapeutic applications in Alzheimer’s disease.
Riluzole: Another inhibitor of 17β-HSD10, known for its neuroprotective properties.
Uniqueness
17|A-Hsd10-IN-2 is unique in its high specificity and potency as an inhibitor of 17β-HSD10. Unlike other inhibitors, it has shown promising results in preclinical studies for its potential to modulate mitochondrial function and improve outcomes in neurodegenerative diseases .
Propriétés
Formule moléculaire |
C15H10ClN3O4S |
|---|---|
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H10ClN3O4S/c16-9-6-8(2-4-11(9)20)17-14(23)19-15-18-10-3-1-7(13(21)22)5-12(10)24-15/h1-6,20H,(H,21,22)(H2,17,18,19,23) |
Clé InChI |
MLYXMALTIGQLLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)SC(=N2)NC(=O)NC3=CC(=C(C=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



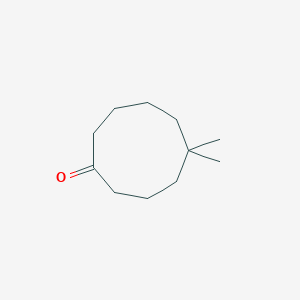
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)


![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)

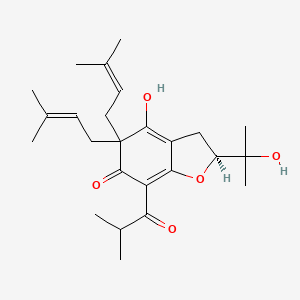
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)

